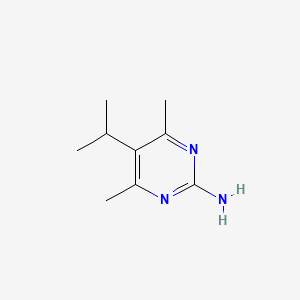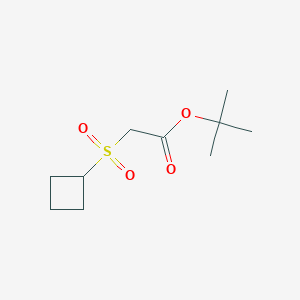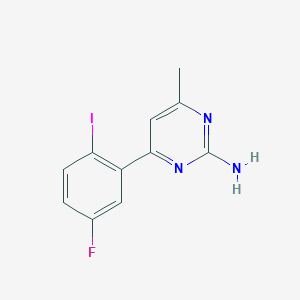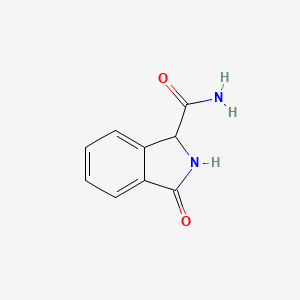
3-Ethenyloxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Vinyltetrahydro-2H-pyran-2-one is a lactone compound characterized by a six-membered ring structure containing an oxygen atom and a vinyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Vinyltetrahydro-2H-pyran-2-one can be synthesized through the telomerization of butadiene with carbon dioxide, catalyzed by palladium. This method involves the reaction of butadiene with carbon dioxide in the presence of a palladium catalyst, resulting in the formation of the lactone structure .
Industrial Production Methods
The industrial production of 3-vinyltetrahydro-2H-pyran-2-one typically follows the same synthetic route as described above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Vinyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a more saturated form.
Substitution: The vinyl group allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce more saturated lactones .
Wissenschaftliche Forschungsanwendungen
3-Vinyltetrahydro-2H-pyran-2-one has several scientific research applications:
Polymer Synthesis: It serves as a monomer for the synthesis of high CO2-content polymers, which are used in various industrial applications.
Material Science: The compound’s unique structure allows for the creation of materials with specific thermal and mechanical properties.
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 3-vinyltetrahydro-2H-pyran-2-one involves its ability to undergo polymerization and other chemical reactions. The vinyl group and lactone ring provide reactive sites for various chemical processes, allowing the compound to interact with other molecules and form new structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one: This compound is similar in structure but contains an ethyl group instead of a hydrogen atom at the 3-position.
3-Ethylidene-6-vinyltetrahydro-2H-pyran-2-one: Another similar compound with an ethylidene group, which affects its reactivity and applications.
Uniqueness
3-Vinyltetrahydro-2H-pyran-2-one is unique due to its specific combination of a vinyl group and a lactone ring, which provides distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
90292-27-6 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
3-ethenyloxan-2-one |
InChI |
InChI=1S/C7H10O2/c1-2-6-4-3-5-9-7(6)8/h2,6H,1,3-5H2 |
InChI-Schlüssel |
VRGMVOYHYVNOMI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CCCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B13102523.png)
![4,6-Dichloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B13102534.png)

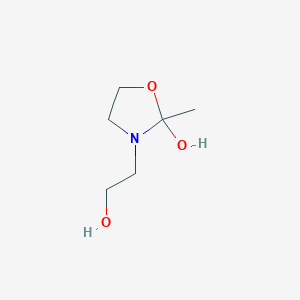
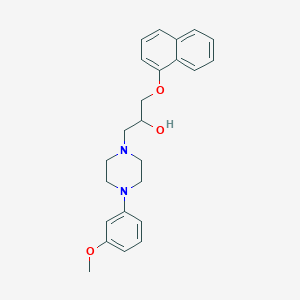
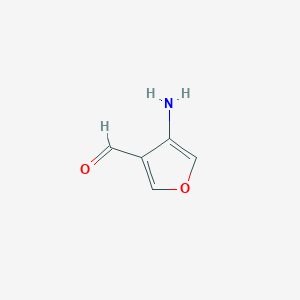
![3-Amino-2-(2-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13102559.png)
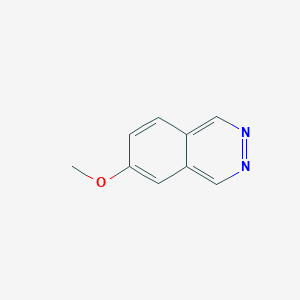
![2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B13102574.png)
